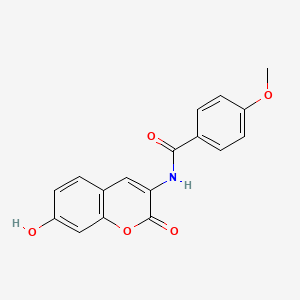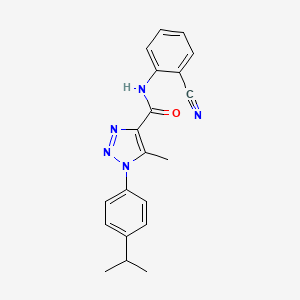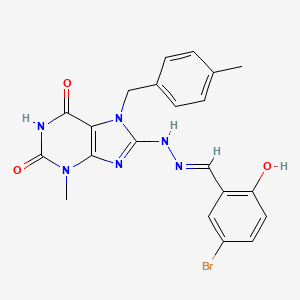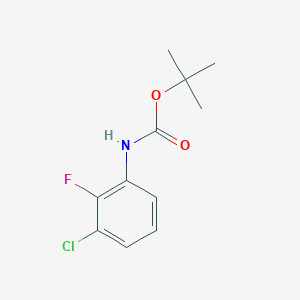
4-(3-propyl-1,2,4-oxadiazol-5-yl)quinolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-propyl-1,2,4-oxadiazol-5-yl)quinolin-2(1H)-one, also known as PPOQ, is a heterocyclic compound that has gained attention in scientific research due to its potential applications in various fields. This molecule has a unique structure that makes it a promising candidate for drug discovery, material science, and other applications.
Wirkmechanismus
The mechanism of action of 4-(3-propyl-1,2,4-oxadiazol-5-yl)quinolin-2(1H)-one in its various applications is not fully understood. However, studies have suggested that this compound may exert its effects by interacting with various molecular targets such as DNA, enzymes, and receptors.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on its application. In cancer cells, this compound has been shown to induce apoptosis, inhibit the cell cycle, and inhibit the expression of various oncogenes. In bacteria, this compound has been shown to inhibit bacterial growth by disrupting the cell membrane and inhibiting DNA replication.
Vorteile Und Einschränkungen Für Laborexperimente
4-(3-propyl-1,2,4-oxadiazol-5-yl)quinolin-2(1H)-one has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high yield. This compound is also stable under various conditions, making it suitable for use in various assays. However, this compound also has some limitations, such as its limited solubility in water and its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of 4-(3-propyl-1,2,4-oxadiazol-5-yl)quinolin-2(1H)-one. In drug discovery, further studies are needed to elucidate the molecular targets and mechanisms of action of this compound. This will help to optimize its efficacy and minimize its potential toxicity. In material science, further studies are needed to explore the potential applications of this compound in the synthesis of functional materials. Finally, further studies are needed to explore the potential applications of this compound in other fields such as agriculture and environmental science.
In conclusion, this compound is a promising molecule with potential applications in various fields. Its unique structure and potential biological activity make it a promising candidate for drug discovery, material science, and other applications. Further studies are needed to fully understand its mechanisms of action and optimize its efficacy.
Synthesemethoden
The synthesis of 4-(3-propyl-1,2,4-oxadiazol-5-yl)quinolin-2(1H)-one involves the reaction of 3-propyl-1,2,4-oxadiazole-5-carboxylic acid with 2-chloroquinoline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields this compound as a white solid with a high yield.
Wissenschaftliche Forschungsanwendungen
4-(3-propyl-1,2,4-oxadiazol-5-yl)quinolin-2(1H)-one has been extensively studied for its potential applications in various fields. In drug discovery, this compound has shown promising results as a potential anticancer agent. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the cell cycle. This compound has also been studied as a potential antimicrobial agent, showing activity against various bacterial strains.
In material science, this compound has been studied as a potential building block for the synthesis of functional materials such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). This compound has also been studied as a potential photosensitizer for use in photodynamic therapy.
Eigenschaften
IUPAC Name |
4-(3-propyl-1,2,4-oxadiazol-5-yl)-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-2-5-12-16-14(19-17-12)10-8-13(18)15-11-7-4-3-6-9(10)11/h3-4,6-8H,2,5H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYWBCVISYKDKGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=N1)C2=CC(=O)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2625719.png)

![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B2625722.png)
![3-(2-methoxyethyl)-5,6-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2625723.png)


![(E)-2-(morpholine-4-carbonyl)-3-[3-(trifluoromethyl)anilino]prop-2-enenitrile](/img/structure/B2625726.png)
![N-cyclohexyl-N-ethyl-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2625727.png)
![[4-Methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetic acid](/img/no-structure.png)



![3-((5-(isopentylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2625739.png)
